molecular formula C6H7N3O2 B14841215 3,5-Diaminopyridine-2-carboxylic acid

3,5-Diaminopyridine-2-carboxylic acid

Cat. No.: B14841215
M. Wt: 153.14 g/mol
InChI Key: HFTGCEJYMJLFQW-UHFFFAOYSA-N
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Description

3,5-Diaminopyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups at positions 3 and 5 and a carboxylic acid group at position 2 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diaminopyridine-2-carboxylic acid typically involves multiple steps. One common method starts with 3,5-dimethylpyridine, which undergoes an oxidation reaction to form 3,5-pyridinedicarboxylic acid. This intermediate is then subjected to acyl chlorination to produce 3,5-pyridinedicarbonyl chloride. The subsequent ammoniation reaction yields 3,5-pyridinedimethylformamide, which is finally converted to this compound through Hofmann degradation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of intermediates, and the use of recyclable catalysts and environmentally friendly reagents is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3,5-Diaminopyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for the formation of specific derivatives and interactions with molecular targets that are not possible with other isomers .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3,5-diaminopyridine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,7-8H2,(H,10,11)

InChI Key

HFTGCEJYMJLFQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)N

Origin of Product

United States

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